butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate
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Overview
Description
Butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a dioxooctahydro-ethenocyclopropa isoindole moiety, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the core isoindole structure. The key steps include:
Formation of the Isoindole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the isoindole ring system.
Introduction of the Dioxooctahydro-ethenocyclopropa Moiety: This step involves the addition of the dioxooctahydro-ethenocyclopropa group to the isoindole core through a series of reactions, including oxidation and cyclopropanation.
Acetylation and Esterification: The final steps involve the acetylation of the amino group and the esterification of the benzoic acid derivative to form the butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid
- 4-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]cyclohexanecarboxamide
- Biphenyl-4-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate
Uniqueness
Butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
butyl 4-[[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H26N2O5/c1-2-3-10-31-24(30)13-4-6-14(7-5-13)25-19(27)12-26-22(28)20-15-8-9-16(18-11-17(15)18)21(20)23(26)29/h4-9,15-18,20-21H,2-3,10-12H2,1H3,(H,25,27) |
InChI Key |
CWIVIYHTEMEAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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